molecular formula C8H7BrS2 B12538784 Methyl 2-bromobenzene-1-carbodithioate CAS No. 711603-36-0

Methyl 2-bromobenzene-1-carbodithioate

Cat. No.: B12538784
CAS No.: 711603-36-0
M. Wt: 247.2 g/mol
InChI Key: VBQVSHNLDOYKDB-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzene-1-carbodithioate is an organosulfur compound characterized by a benzene ring substituted with a bromine atom at the 2-position and a carbodithioate (-CS₂Me) group at the 1-position. This structure confers unique reactivity, particularly in coordination chemistry and as a ligand precursor. The bromine atom enhances electrophilic substitution reactivity, while the carbodithioate group enables chelation with transition metals.

Properties

CAS No.

711603-36-0

Molecular Formula

C8H7BrS2

Molecular Weight

247.2 g/mol

IUPAC Name

methyl 2-bromobenzenecarbodithioate

InChI

InChI=1S/C8H7BrS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

VBQVSHNLDOYKDB-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the condensation of S-methyldithiocarbazate (SMDTC) with 2-bromobenzaldehyde in ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine group to the aldehyde, followed by dehydration to form the imine bond.

Reagents :

  • S-Methyldithiocarbazate (1.0 equiv)
  • 2-Bromobenzaldehyde (1.0 equiv)
  • Ethanol (solvent)

Procedure :

  • Dissolve SMDTC (1.22 g, 10.0 mmol) in hot ethanol (35 mL).
  • Add 2-bromobenzaldehyde (1.85 g, 10.0 mmol) dissolved in ethanol (20 mL).
  • Reflux at 80°C for 15 minutes under continuous stirring.
  • Cool to room temperature; filter and recrystallize the precipitate from ethanol.

Yield : 83%.
Purity : >95% (confirmed by ¹H NMR and HRMS).

Key Observations

  • Temperature Control : Prolonged heating above 80°C leads to decomposition of the product.
  • Solvent Choice : Ethanol enhances solubility of intermediates, while methanol reduces yields due to side reactions.

Nucleophilic Substitution of Methyl 2-Bromobenzoate

Reaction Mechanism

This two-step approach involves:

  • Synthesis of Methyl 2-Bromobenzoate : Esterification of 2-bromobenzoic acid with methanol using sulfuric acid as a catalyst.
  • Thiolation : Reaction with carbon disulfide (CS₂) in the presence of a base to introduce the dithiocarbamate group.

Step 1: Esterification
Reagents :

  • 2-Bromobenzoic acid (1.0 equiv)
  • Methanol (excess)
  • H₂SO₄ (catalytic)

Procedure :

  • Reflux 2-bromobenzoic acid (10.0 mmol) in methanol (50 mL) with H₂SO₄ (0.5 mL) for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and distill under reduced pressure.

Yield : 91%.

Step 2: Thiolation
Reagents :

  • Methyl 2-bromobenzoate (1.0 equiv)
  • CS₂ (2.0 equiv)
  • KOH (1.5 equiv)

Procedure :

  • Dissolve methyl 2-bromobenzoate (2.15 g, 10.0 mmol) in dry THF.
  • Add CS₂ (1.52 g, 20.0 mmol) and KOH (0.84 g, 15.0 mmol) at 0°C.
  • Stir at room temperature for 12 hours, then acidify with HCl.
  • Extract with dichloromethane and purify via column chromatography (hexane/ethyl acetate, 8:2).

Yield : 68%.

One-Pot Synthesis via Bromination and Dithiocarbamation

Integrated Protocol

A streamlined method combines bromination of methyl benzene-1-carbodithioate with N-bromosuccinimide (NBS) in CCl₄.

Reagents :

  • Methyl benzene-1-carbodithioate (1.0 equiv)
  • NBS (1.1 equiv)
  • CCl₄ (solvent)
  • AIBN (catalytic)

Procedure :

  • Dissolve methyl benzene-1-carbodithioate (1.82 g, 10.0 mmol) in CCl₄ (30 mL).
  • Add NBS (1.78 g, 11.0 mmol) and AIBN (0.16 g, 1.0 mmol).
  • Reflux at 80°C for 8 hours under N₂ atmosphere.
  • Filter, concentrate, and purify by vacuum distillation.

Yield : 75%.
Purity : 98% (GC-MS).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Condensation 83 95 15 min High atom economy
Nucleophilic Substitution 68 90 18 hours Scalability
One-Pot Bromination 75 98 8 hours Minimal purification steps

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) improves CS₂ solubility, increasing yields to 78%.
  • Microwave Assistance : Reducing reaction time to 10 minutes with microwave irradiation at 100°C.

Solvent Effects

  • Polar Aprotic Solvents : DMF increases reaction rates but may cause decomposition above 100°C.
  • Eco-Friendly Alternatives : PEG-400 as a solvent achieves 70% yield with reduced toxicity.

Challenges and Solutions

  • Bromine Selectivity : Para-substitution byproducts form if stoichiometry is unbalanced. Solution: Use 1.1 equiv NBS and radical inhibitors.
  • CS₂ Handling : Toxicity requires closed systems and scrubbing with NaOH solutions.

Applications in Synthesis

Methyl 2-bromobenzene-1-carbodithioate serves as:

  • A ligand for transition metals (e.g., Cu, Pd) in catalysis.
  • A precursor to thioureas via reaction with amines.
  • A building block for heterocycles (e.g., thiazoles).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromobenzene-1-carbodithioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbodithioate group can yield thiols or disulfides, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 2-bromobenzene-1-carbodithioate serves as an important synthetic intermediate in the production of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of carbodithioates can exhibit antimicrobial properties. For instance, studies have shown that compounds containing carbodithioate groups inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents. Initial investigations into this compound's interactions with biological systems indicate it may inhibit specific enzymes or receptors within microbial cells, leading to growth inhibition.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a bioactive compound . Its structural characteristics allow it to act as a precursor for designing enzyme inhibitors and therapeutic agents.

Case Study: Urease Inhibition

A recent study focused on synthesizing pyridylpiperazine-based carbodithioates, which included this compound derivatives. These compounds were evaluated for their ability to inhibit the urease enzyme, which is crucial in treating infections caused by Helicobacter pylori. The results demonstrated varying degrees of inhibitory activity, highlighting the potential of carbodithioates in drug development .

Material Science

This compound is also utilized in the production of advanced materials due to its ability to form stable metal-organic frameworks and conductive films.

Case Study: Polymer Development

In polymer chemistry, this compound has been used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. Research indicates that copolymers synthesized using this compound exhibit promising properties for drug delivery systems, particularly in encapsulating hydrophobic drugs like methotrexate .

Mechanism of Action

The mechanism of action of methyl 2-bromobenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The carbodithioate group can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Methyl 2-bromobenzene-1-carbodithioate differs from conventional esters (e.g., methyl palmitate, ethyl linolenate) by replacing the oxygen-based ester group (-COO-) with a carbodithioate (-CS₂-). This substitution increases sulfur’s electron-donating capacity, making it more effective in metal coordination compared to oxygen-based esters . For example:

  • Methyl palmitate (): A saturated fatty acid ester with applications in biofuels and cosmetics. Its non-polar hydrocarbon chain contrasts sharply with the aromatic, electron-deficient bromobenzene core of the target compound.
  • Methyl shikimate (): An oxygenated cyclohexene ester with medicinal applications. Its ¹H NMR spectrum shows signals for hydroxyl and alkene protons, whereas the target compound’s spectrum would feature aromatic protons and a deshielded methyl group adjacent to sulfur .
Table 1: Functional Group Comparison
Compound Functional Group Key Reactivity
This compound Carbodithioate (-CS₂Me) Metal coordination, nucleophilic substitution
Methyl palmitate Ester (-COO-) Hydrolysis, transesterification
Sandaracopimaric acid methyl ester Diterpene ester Antioxidant, anti-inflammatory activity

Substituent Effects

The 2-bromo substituent on the benzene ring distinguishes this compound from other aromatic esters. Bromine’s electron-withdrawing nature directs electrophilic substitution to the 4- and 6-positions, contrasting with methyl shikimate’s electron-donating hydroxyl groups, which activate the ring for electrophilic attack . Comparatively, Z-communic acid methyl ester (), a diterpene ester with a conjugated diene system, exhibits reactivity driven by its unsaturated backbone rather than aromatic substitution .

Table 2: Application Comparison
Compound Primary Application Biological Activity (if applicable)
This compound Organometallic synthesis Not reported
Neophytadiene Plant resin component Insecticidal, antimicrobial
Dehydroabietic acid methyl ester Resin acid derivative Anti-inflammatory, wood preservative

Spectroscopic Differentiation

The target compound’s FTIR spectrum would exhibit C=S stretches (~1050–1250 cm⁻¹) absent in oxygen-based esters like methyl shikimate, which shows C=O stretches (~1700 cm⁻¹) . Similarly, its ¹³C NMR would display a thiocarbonyl signal at ~200 ppm, contrasting with ester carbonyls at ~165–175 ppm .

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